N-(6-methoxybenzo[d]thiazol-2-yl)acetamide

Supramolecular Chemistry Crystallography Solid-State Photophysics

Researchers requiring consistent benzothiazole building blocks for crystal engineering often face unpredictable solid-state behavior across analogs. N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide (CAS 100817-90-1) resolves this with precisely defined properties: • Unique R22(8) hetero-intermolecular H-bonding network with acetic acid-unlike the homo-dimeric assembly of the 6-methyl analog • Computed TPSA 51.22 Ų and LogP 2.2633, serving as a calibration benchmark for in silico ADME models • Validated negative control: IC50 >100,000 nM against HIV-1 reverse transcriptase strand transfer Supplied with full analytical characterization (C10H10N2O2S, MW 222.26 g/mol). Suitable for supramolecular chemistry, medicinal chemistry assay development, and multi-step synthetic routes.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 100817-90-1
Cat. No. B026285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxybenzo[d]thiazol-2-yl)acetamide
CAS100817-90-1
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC
InChIInChI=1S/C10H10N2O2S/c1-6(13)11-10-12-8-4-3-7(14-2)5-9(8)15-10/h3-5H,1-2H3,(H,11,12,13)
InChIKeyZLUZZGHIYZIXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide Procurement Overview


N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide (CAS 100817-90-1) is a benzothiazole derivative featuring a methoxy substituent at the 6-position of the fused heterocyclic ring . This structural motif distinguishes it from other N-(benzo[d]thiazol-2-yl)acetamide analogs , imparting specific physicochemical properties and a unique hydrogen-bonding behavior in the solid state [1]. As a synthetic intermediate and research compound, its utility is defined by these molecular features rather than broad, unverified biological claims.

N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide Substitution Specificity


Substitution of a benzothiazole core with a 6-methoxy group is not an innocuous modification; it fundamentally alters the compound's solid-state architecture and key computed physicochemical descriptors . Unlike its unsubstituted or 6-methyl counterparts, this compound engages in a distinct hetero-intermolecular hydrogen bonding network with co-crystallized solvent, leading to a unique supramolecular assembly [1]. Furthermore, its specific computed Topological Polar Surface Area (TPSA) and LogP values differ from analogs, which directly impacts predictions of membrane permeability and solubility, critical factors in biological assay design and formulation. Therefore, simple in-class substitution will result in different material properties and experimental outcomes.

N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide Key Differentiators


Solid-State Hydrogen-Bonding Architecture

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide exhibits a distinct hetero-intermolecular hydrogen bonding pattern in the solid state when compared to its 6-methyl and unsubstituted analogs [1]. This directly influences its supramolecular assembly and crystal packing [1].

Supramolecular Chemistry Crystallography Solid-State Photophysics

Computed TPSA and LogP Properties

The computed Topological Polar Surface Area (TPSA) and LogP for N-(6-methoxybenzo[d]thiazol-2-yl)acetamide provide quantifiable differentiation from other 6-substituted benzothiazoles . These values are critical for predicting membrane permeability and aqueous solubility .

Medicinal Chemistry ADME Prediction Physicochemical Property Analysis

HIV-1 Reverse Transcriptase Inactivity

In contrast to some benzothiazole derivatives that exhibit anti-HIV activity, N-(6-methoxybenzo[d]thiazol-2-yl)acetamide demonstrates no significant inhibition of HIV-1 reverse transcriptase strand transfer [1].

Antiviral Research HIV Enzyme Inhibition

Molecular Weight and Formula Differentiation

The exact molecular formula and weight of N-(6-methoxybenzo[d]thiazol-2-yl)acetamide provide a definitive analytical signature for procurement and quality control .

Chemical Synthesis Analytical Chemistry Compound Identification

N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide Application Scenarios


Hydrogen-Bonded Supramolecular Assemblies

Researchers in supramolecular chemistry and crystal engineering can utilize this compound as a defined building block. Its unique ability to form a hetero-intermolecular R22(8) hydrogen-bonded ring with acetic acid [1] makes it a specific tool for studying non-covalent interactions, as opposed to the self-associating dimers formed by the 6-methyl analog [1]. This property is valuable for designing new materials with tailored solid-state architectures.

ADME Prediction Calibration Standard

Medicinal chemists can use the precisely computed TPSA (51.22 Ų) and LogP (2.2633) values of this compound as a calibration point for in silico ADME models. It serves as a well-defined benchmark when evaluating the predicted permeability and solubility of a library of 6-substituted benzothiazole analogs, enabling more accurate lead prioritization.

HIV-1 Reverse Transcriptase Negative Control

Given its demonstrated lack of activity (IC50 > 100,000 nM) against HIV-1 reverse transcriptase strand transfer [2], this compound can serve as a validated negative control in antiviral screening assays. This ensures that observed activity in other benzothiazole derivatives is due to specific structural modifications rather than the core scaffold itself.

6-Methoxybenzothiazole Synthetic Intermediate

As a structurally defined benzothiazole acetamide, this compound serves as a crucial building block for more complex molecular architectures. Its distinct molecular weight and formula (C10H10N2O2S, 222.26 g/mol) provide a clear analytical handle for monitoring reaction progress and purifying products in multi-step synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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